{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine
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Overview
Description
{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features both isoquinoline and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
The synthesis of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoquinoline ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine can be compared with other similar compounds, such as:
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: This compound shares a similar core structure but differs in its functional groups, leading to distinct biological activities.
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine: Another structurally related compound with variations in its substituents, affecting its chemical reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h1-6,10H,7-9,11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRNHRZICICMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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